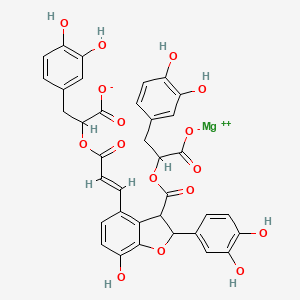

Magnesium lithospermate B

Descripción

Propiedades

IUPAC Name |

magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUBYMNVOPVATP-OAZHBLANSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28MgO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Magnesium Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium lithospermate B (MLB) is a prominent water-soluble bioactive compound derived from the roots of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular and other diseases.[1][2] As a derivative of a caffeic acid tetramer, MLB has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-fibrotic properties.[2][3][4] This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and physicochemical properties of Magnesium lithospermate B. It further details its mechanisms of action through various signaling pathways and provides standardized experimental protocols for its study, aiming to serve as a vital resource for professionals in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

Magnesium lithospermate B is the magnesium salt of lithospermic acid B.[3] Structurally, it is a tetramer of caffeic acid, featuring a complex arrangement of phenylpropanoid units linked by ester and ether bonds. The central core consists of a dihydrobenzofuran ring system, which is characteristic of this class of compounds. The presence of multiple catechol moieties and carboxylic acid groups contributes to its potent antioxidant and metal-chelating capabilities.[5]

The molecular formula of Magnesium lithospermate B is C₃₆H₂₈MgO₁₆, with a molecular weight of approximately 740.90 g/mol .[6] The chelation of the magnesium ion with the carboxyl groups of lithospermic acid B is crucial for its stability, and the addition of magnesium salts during extraction can enhance yield by preventing degradation.[5]

Table 1: Physicochemical Properties of Magnesium Lithospermate B

| Property | Value | Reference |

|---|---|---|

| CAS Number | 122021-74-3 | [6] |

| Molecular Formula | C₃₆H₂₈MgO₁₆ | [6] |

| Molecular Weight | 740.90 g/mol | [6] |

| InChI Key | ANUBYMNVOPVATP-OAZHBLANSA-L | [5] |

| Source | Roots of Salvia miltiorrhiza Bge. | [6] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol |[6] |

Note: Detailed stereochemical information regarding specific chiral centers requires advanced structural elucidation studies such as X-ray crystallography, which are not widely available in the reviewed literature. The provided structure represents the most commonly accepted two-dimensional configuration.

Pharmacokinetics and Bioavailability

Despite its significant in vitro activity, Magnesium lithospermate B exhibits very low systemic bioavailability following oral administration in rats.[7] Pharmacokinetic studies have revealed non-linear kinetics between intravenous doses of 4 and 20 mg/kg. After a high oral dose of 100 mg/kg, the resulting plasma concentration was minimal.[7] This poor bioavailability is attributed to a combination of poor absorption, extensive first-pass metabolism, and wide distribution into tissues.[7]

Table 2: Pharmacokinetic Parameters of Lithospermic Acid B (after MLB IV administration in rats)

| Parameter | 4 mg/kg Dose | 20 mg/kg Dose | Reference |

|---|---|---|---|

| AUC (µg·min/mL) | 87.8 ± 10.9 | 1130 ± 329 | [7] |

| CL(tot) (mL/min/kg) | 55.52 ± 7.07 | 23.51 ± 5.98 | [7] |

| V(ss) (L/kg) | 7.60 ± 1.03 | 3.61 ± 1.16 | [7] |

AUC: Area under the concentration-time curve; CL(tot): Total body clearance; V(ss): Distribution volume at steady state.

Mechanism of Action and Key Signaling Pathways

MLB exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. Its mechanisms are primarily linked to the reduction of oxidative stress and inflammation.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of MLB's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[3] In various cell types, MLB has been shown to inhibit the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[5][8] This blockade downregulates the expression of numerous pro-inflammatory and fibrogenic genes, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule 1 (ICAM-1).[1][5][8]

Caption: MLB blocks inflammation by inhibiting IKK and p65/p50 nuclear translocation.

Modulation of the PI3K/Akt/FoxO1 Pathway

In the context of metabolic health, MLB has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[4] This activation leads to the phosphorylation and subsequent nuclear exclusion of the Forkhead box protein O1 (FoxO1), a transcription factor that promotes the expression of genes involved in muscle degradation, such as Muscle Atrophy F-box (MAFbx) and Muscle RING Finger Protein 1 (MuRF-1).[4][5] By inhibiting FoxO1, MLB helps prevent muscle atrophy associated with conditions like high-fat diet-induced obesity.[4]

Caption: MLB prevents muscle atrophy by activating PI3K/Akt and inhibiting FoxO1.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Magnesium lithospermate B research.

Extraction and Isolation of MLB from Salvia miltiorrhiza

This protocol is adapted from methods describing efficient, stability-conscious extraction.[5]

-

Preparation : Obtain dried roots of Salvia miltiorrhiza. Grind the roots into a coarse powder.

-

Extraction : Macerate 100 g of the powdered root material in 1 L of a 50% ethanol-water solution.

-

Stabilization : Add 100 mg of magnesium chloride (MgCl₂) to the solvent mixture. This stabilizes the MLB molecule by chelating with free carboxyl groups, increasing yield.[5]

-

Reflux : Heat the mixture under reflux for 2 hours. Allow it to cool to room temperature.

-

Filtration : Filter the mixture through cheesecloth and then a paper filter to remove solid plant material.

-

Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator until the ethanol is removed.

-

Purification : The resulting aqueous concentrate can be further purified using column chromatography (e.g., with a macroporous resin column), followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>99%).[1][9]

-

Identification : Confirm the identity and purity of the isolated MLB using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

In Vivo Model: Thioacetamide-Induced Hepatic Fibrosis

This protocol describes the induction of liver fibrosis in rats to test the anti-fibrotic effects of MLB.[2]

-

Animal Model : Use male Sprague-Dawley rats (6 weeks old). Acclimate the animals for one week with free access to food and water.

-

Fibrosis Induction : Induce hepatic fibrosis by intraperitoneal (IP) injection of thioacetamide (TAA) at a dose of 200 mg/kg body weight, administered twice a week for 8-12 weeks.

-

Treatment Group : Administer MLB orally via gavage tube daily at a specified dose (e.g., 50 mg/kg) for the duration of the TAA injections.

-

Control Groups : Include a vehicle control group (receiving only the vehicle for MLB) and a TAA-only group.

-

Sample Collection : At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for serum analysis (AST, ALT levels). Perfuse the liver with saline and collect tissue samples.

-

Analysis :

-

Histology : Fix liver tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess collagen deposition and fibrosis.

-

Gene Expression : Isolate RNA from frozen liver tissue and perform qRT-PCR to measure the mRNA expression of fibrotic markers like α-smooth muscle actin (α-SMA), TGF-β1, and collagen α1(I).[2]

-

Protein Expression : Perform Western blot analysis on liver tissue homogenates to quantify protein levels of key markers.

-

Caption: Experimental workflow for evaluating the anti-fibrotic effects of MLB in rats.

In Vitro Analysis: Western Blot for Signaling Proteins

This protocol provides a general workflow for assessing protein expression and phosphorylation status in cell or tissue lysates.[4]

-

Protein Extraction : Homogenize cell pellets or tissue samples in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

Sample Preparation : Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Electrophoresis : Load the samples onto a sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-Akt, Akt, GAPDH) overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification : Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Magnesium lithospermate B is a structurally complex natural product with significant therapeutic potential, primarily driven by its ability to counteract oxidative stress and inflammation. Its detailed chemical structure, centered around a caffeic acid tetramer chelated with magnesium, underpins its biological activity. While its low oral bioavailability presents a challenge for drug development, its potent modulation of key signaling pathways like NF-κB and PI3K/Akt continues to make it a subject of intense research. The standardized protocols and mechanistic diagrams provided in this guide offer a foundational resource for scientists aiming to further explore and harness the properties of this compelling molecule.

References

- 1. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]

- 2. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]

- 4. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium lithospermate B | Benchchem [benchchem.com]

- 6. Magnesium Lithospermate B | CAS:122021-74-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium lithospermate B enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Stability of Magnesium Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of Magnesium Lithospermate B (MLB), a promising bioactive compound extracted from Salvia miltiorrhiza. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and insights into its molecular interactions.

Physicochemical Properties

Magnesium Lithospermate B is the magnesium salt of Lithospermic Acid B, a derivative of a caffeic acid tetramer.[1][2] Its physicochemical characteristics are fundamental to understanding its behavior in biological systems and for the development of stable pharmaceutical formulations.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Magnesium Lithospermate B

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₂₈MgO₁₆ | [3] |

| Molecular Weight | 740.90 g/mol | [3] |

| CAS Number | 122021-74-3 | [3] |

| Appearance | Yellow solid | Vendor Data |

| Source | Roots of Salvia miltiorrhiza Bge | [2] |

| pKa (estimated from Lithospermic Acid) | Strongest Acidic: 2.89 | [4] |

| Melting Point | Not available in literature | - |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. Magnesium Lithospermate B exhibits solubility in a range of solvents, with key quantitative data summarized in Table 2. It is important to note that sonication is often recommended to facilitate dissolution.[3]

Table 2: Solubility of Magnesium Lithospermate B

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 15 mg/mL | Vendor Data |

| 100 mg/mL (134.97 mM) | [3] | |

| Water | 19.23 mg/mL (25.95 mM) | [3] |

| Pyridine | Soluble | Vendor Data |

| Methanol | Soluble | Vendor Data |

| Ethanol | Soluble | Vendor Data |

| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 4 mg/mL (5.4 mM) | [3] |

Stability Profile

The stability of Magnesium Lithospermate B is crucial for its storage, handling, and the development of effective drug products. The stability of its parent compound, Salvianolic Acid B (Lithospermic Acid B), is known to be dependent on both temperature and pH.[5]

Storage and General Stability

Proper storage is essential to maintain the integrity of MLB. The following storage conditions are recommended based on available data:

-

Powder: -20°C for up to 3 years.

-

In solvent: -80°C for up to 1 year.

During the extraction process from its natural source, the addition of magnesium salts such as magnesium chloride can enhance the yield by stabilizing the MLB molecule.[1]

pH and Temperature Stability

Studies on the parent compound, Salvianolic Acid B, indicate that its degradation is temperature-dependent. While stable at 4°C in aqueous solution, decomposition occurs at 25°C and is accelerated at higher temperatures (37°C, 65°C, and 100°C).[5] Furthermore, its stability is influenced by pH, with greater stability observed in acidic conditions (pH 1.5, 3.0, and 5.0) and decreased stability as the pH becomes neutral and alkaline.[5]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical and stability parameters of Magnesium Lithospermate B.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination of MLB in an aqueous buffer.

Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of MLB.

Materials:

-

Magnesium Lithospermate B

-

Phosphate buffered saline (PBS), pH 7.4

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Prepare a saturated solution by adding an excess amount of Magnesium Lithospermate B to a known volume of PBS (pH 7.4) in a sealed container.

-

Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of MLB using a validated HPLC method.

Stability Indicating HPLC Method and Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for Magnesium Lithospermate B.

Forced Degradation Workflow

Caption: General workflow for forced degradation studies of MLB.

Materials:

-

Magnesium Lithospermate B

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Forced Degradation:

-

Acidic Hydrolysis: Dissolve MLB in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period.

-

Alkaline Hydrolysis: Dissolve MLB in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period.

-

Oxidative Degradation: Dissolve MLB in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose solid MLB to elevated temperatures (e.g., 60°C) for a specified period.

-

Photodegradation: Expose a solution of MLB to UV light in a photostability chamber.

-

-

Sample Analysis:

-

At predetermined time points, withdraw samples from the stress conditions. Neutralize the acidic and alkaline samples.

-

Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. The method should be capable of separating the intact MLB from all degradation products. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Use a PDA detector to monitor the elution profile at multiple wavelengths and a mass spectrometer to identify the degradation products.

-

Signaling Pathways

Magnesium Lithospermate B exerts its biological effects by modulating several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Signaling Pathways

MLB has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

MLB's Anti-inflammatory Mechanism

References

- 1. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]

- 2. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]

- 3. medkoo.com [medkoo.com]

- 4. Showing Compound Lithospermic acid (FDB006174) - FooDB [foodb.ca]

- 5. medchemexpress.com [medchemexpress.com]

Spectroscopic Characterization of Magnesium Lithospermate B: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium lithospermate B (MLB) is a prominent, water-soluble bioactive compound derived from Salvia miltiorrhiza, a herb widely utilized in traditional medicine.[1][2] As a derivative of a caffeic acid tetramer, MLB exhibits a range of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects, making it a compound of significant interest for drug development.[3][4][5] This technical guide provides an in-depth overview of the spectroscopic characterization of MLB using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and visualizations of the experimental workflow and relevant biological pathways to support further research and application.

Introduction

Magnesium lithospermate B is the magnesium salt of lithospermic acid B.[4] Its complex polyphenolic structure necessitates robust analytical techniques for unambiguous identification and quantification. NMR spectroscopy is an essential tool for the structural elucidation of natural products, providing detailed information about the carbon-hydrogen framework.[6][7] UV-Vis spectroscopy offers a straightforward method for characterizing the chromophoric systems within the molecule and is valuable for quantification.[8][9] This guide synthesizes the available spectroscopic data and methodologies to provide a comprehensive resource for researchers.

Spectroscopic Data

The following sections present the core NMR and UV-Vis spectroscopic data for the lithospermate B structure. The NMR data is based on that reported for the parent compound, Lithospermic Acid B, as the presence of the magnesium salt is not expected to significantly alter the chemical shifts of the organic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural fingerprint of the molecule. The data presented here are for Lithospermic Acid B, the organic component of MLB.

Table 1: ¹H NMR Spectroscopic Data for Lithospermic Acid B (Solvent: CD₃OD)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-7 | ~6.3 - 6.5 |

| H-7” | ~6.2 - 6.4 |

| Aromatic Protons | ~6.6 - 7.6 |

| Aliphatic Protons | ~2.8 - 5.5 |

Note: The specific chemical shifts for the numerous aromatic and aliphatic protons can be found in specialized databases. The ranges provided are typical for the complex overlapping signals in the spectrum of lithospermic acid B.

Table 2: ¹³C NMR Spectroscopic Data for Lithospermic Acid B (Solvent: CD₃OD)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxyl/Ester) | ~168 - 175 |

| C (Aromatic) | ~115 - 150 |

| C-O (Aromatic/Ester) | ~70 - 90 |

| C (Aliphatic) | ~35 - 60 |

Note: This table represents the characteristic chemical shift regions for the carbon atoms in the lithospermic acid B structure. For full assignment, 2D NMR experiments such as HSQC and HMBC are required.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Magnesium Lithospermate B is characterized by strong absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within its aromatic rings and conjugated systems.

Table 3: UV-Vis Spectroscopic Data for Lithospermate B Moiety (Solvent: Methanol or Ethanol)

| Absorption Maximum (λmax) | Electronic Transition | Chromophore |

| ~280-290 nm | π → π | Benzofuran and Caffeic Acid Moieties |

| ~320-330 nm | π → π | Extended conjugation across the molecule |

Note: The exact λmax and molar absorptivity can be influenced by the solvent and pH. The values provided are based on typical spectra of related polyphenolic compounds and data from HPLC-UV analysis of Salvia miltiorrhiza extracts which often use detection wavelengths around 270-280 nm.[10]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data.

Sample Preparation

-

Purity Assessment: Ensure the purity of the Magnesium Lithospermate B sample using a primary technique such as HPLC-MS.

-

NMR Sample: Accurately weigh approximately 5-10 mg of MLB and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

UV-Vis Sample: Prepare a stock solution of MLB in a UV-grade solvent (e.g., Methanol). From the stock solution, prepare a dilution series to an appropriate concentration (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for resolving the complex proton spectrum.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR (for full assignment):

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations.

-

UV-Vis Data Acquisition

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200 - 600 nm.

-

Blank: Use the same solvent as used for the sample as the reference.

-

Measurement: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the logical flow for the complete spectroscopic characterization of Magnesium Lithospermate B.

Associated Signaling Pathways

Research indicates that Magnesium Lithospermate B exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway: MLB has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[4]

TGF-β/Smad Signaling Pathway: MLB can attenuate fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Conclusion

The spectroscopic characterization of Magnesium Lithospermate B by NMR and UV-Vis is fundamental to its development as a potential therapeutic agent. This guide provides the necessary data, protocols, and conceptual frameworks to assist researchers in the accurate identification, quantification, and mechanistic study of this promising natural product. The provided workflows and pathway diagrams serve as a visual aid to streamline laboratory processes and conceptualize the compound's biological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt signaling dynamics in individual cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mdpi.com [mdpi.com]

- 10. jsaer.com [jsaer.com]

biosynthesis pathway of lithospermic acid B in Danshen

An In-depth Technical Guide to the Biosynthesis Pathway of Lithospermic Acid B in Danshen (Salvia miltiorrhiza)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshen, the dried root and rhizome of Salvia miltiorrhiza Bunge, is a cornerstone of traditional Chinese medicine, revered for its therapeutic efficacy in treating a spectrum of cardiovascular and cerebrovascular diseases. The pharmacological activities of Danshen are attributed to a rich array of bioactive secondary metabolites, which are broadly classified into lipophilic diterpenoid quinones (tanshinones) and water-soluble phenolic acids. Among the latter, lithospermic acid B (LAB), which has been identified to be the same compound as salvianolic acid B (Sal B), stands out as a major and pharmacologically significant component. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of lithospermic acid B in Danshen, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study and potential biotechnological production.

The Biosynthetic Pathway of Lithospermic Acid B

The biosynthesis of lithospermic acid B is a complex process that originates from two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway. These pathways converge to synthesize the key precursor, rosmarinic acid (RA), which subsequently undergoes dimerization to form lithospermic acid B.

Formation of Precursors

-

Phenylpropanoid Pathway: This pathway commences with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

-

-

Tyrosine-Derived Pathway: This pathway begins with the amino acid L-tyrosine and proceeds as follows:

-

Tyrosine aminotransferase (TAT): Catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvate.

-

4-hydroxyphenylpyruvate reductase (HPPR): Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate.

-

Synthesis of Rosmarinic Acid

The intermediates from the phenylpropanoid and tyrosine-derived pathways are then utilized for the synthesis of rosmarinic acid.

-

Hydroxylation: 4-hydroxyphenyllactate is hydroxylated to 3,4-dihydroxyphenyllactate.

-

Esterification: Rosmarinic acid synthase (RAS) , a key enzyme in this pathway, catalyzes the esterification of 3,4-dihydroxyphenyllactate with 4-coumaroyl-CoA.

-

Final Hydroxylation: The resulting ester is then hydroxylated by a cytochrome P450-dependent monooxygenase (CYP98A14) to yield rosmarinic acid.

Dimerization of Rosmarinic Acid to Lithospermic Acid B

The final and less characterized step in the biosynthesis of lithospermic acid B is the dimerization of two molecules of rosmarinic acid. While the precise enzymatic catalyst for this reaction has not yet been definitively identified, it is proposed to occur via an oxidative coupling mechanism. Enzymes such as laccases or peroxidases are considered potential candidates for catalyzing this transformation. Overexpression of rosmarinic acid synthase genes (SmRAS1 and SmRAS4) in Salvia miltiorrhiza has been shown to increase the production of both rosmarinic acid and lithospermic acid B, supporting the precursor-product relationship.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite accumulation is crucial for understanding and engineering the biosynthesis of lithospermic acid B. Below are tables summarizing key quantitative findings from studies on Salvia miltiorrhiza.

Table 1: Kinetic Properties of Salvia miltiorrhiza Rosmarinic Acid Synthase 1 (SmRAS1)

| Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Caffeoyl-CoA | 18 | 8.0 | 45 |

| 3,4-Dihydroxyphenyllactic acid | 1647 | 8.0 | 45 |

Table 2: Production of Rosmarinic Acid (RA) and Lithospermic Acid B (LAB) in Genetically Modified Salvia miltiorrhiza Hairy Root Cultures

| Transgenic Line | RA Concentration (mg/L) | Fold Increase vs. Wild-Type | LAB Concentration (mg/L) | Fold Increase vs. Wild-Type |

| Wild-Type (wt) | 211 | - | 307 | - |

| Empty Vector (ck) | 56.1 | 0.27 | 52.7 | 0.17 |

| Overexpression of c4h | 201 | 0.95 | 584 | 1.90 |

| Co-expression of tat/hppr | 906 | 4.3 | 992 | 3.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of lithospermic acid B biosynthesis.

Extraction of Phenolic Acids from Salvia miltiorrhiza

This protocol is adapted for the efficient extraction of water-soluble phenolic acids for subsequent analysis.

-

Sample Preparation: Air-dry the roots of Salvia miltiorrhiza and grind them into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the dried powder into a flask.

-

Add 8 mL of 50% ethanol.

-

Perform reflux extraction for 1 hour.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the filtrates from the three extractions.

-

Concentrate the combined extract under reduced pressure to a final volume suitable for analysis or further purification.

-

HPLC Quantification of Lithospermic Acid B

This protocol details a reversed-phase HPLC method for the simultaneous separation and quantification of rosmarinic acid and lithospermic acid B.

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Methanol/Water/Formic Acid (14.0:85.2:0.8, v/v/v)

-

Solvent B: Methanol/Water (65:35, v/v)

-

-

Gradient Elution:

-

0-2 min: 0% B

-

2-10 min: Linear gradient from 0% to 45% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: 286 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of lithospermic acid B. Calculate the concentration in the samples based on the peak area.

Generation of Transgenic Hairy Roots of Salvia miltiorrhiza

This protocol outlines the key steps for Agrobacterium rhizogenes-mediated transformation to produce hairy root cultures for metabolic engineering studies.

-

Explant Preparation: Sterilize seeds of Salvia miltiorrhiza and germinate them on a hormone-free Murashige and Skoog (MS) medium. Use leaf explants from 3-week-old sterile seedlings.

-

Agrobacterium rhizogenes Culture: Culture A. rhizogenes (e.g., strain A4 or C58C1 carrying a Ri plasmid) in a suitable liquid medium until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Infection: Wound the leaf explants and infect them with the A. rhizogenes suspension for 10-20 minutes.

-

Co-cultivation: Place the infected explants on a solid MS medium and co-cultivate for 2-3 days in the dark.

-

Selection and Culture:

-

Transfer the explants to a solid MS medium containing antibiotics (e.g., cefotaxime) to eliminate the Agrobacterium and a selection agent (if a selection marker is used in the transformation vector).

-

Hairy roots will emerge from the wounded sites within 2-3 weeks.

-

Excise the hairy roots and culture them in a liquid, hormone-free MS medium for proliferation and subsequent analysis.

-

Gene Expression Analysis by qRT-PCR

This protocol describes the quantitative real-time PCR method to analyze the expression levels of genes involved in the lithospermic acid B biosynthesis pathway.

-

RNA Extraction: Extract total RNA from Salvia miltiorrhiza tissues (e.g., hairy roots) using a suitable plant RNA extraction kit or the CTAB method.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Verify RNA integrity by agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR:

-

Perform the real-time PCR using a fluorescent dye (e.g., SYBR Green) and gene-specific primers for the target genes (e.g., SmRAS1, SmCYP98A14) and a reference gene (e.g., actin).

-

Use a thermal cycler with a standard three-step PCR program (denaturation, annealing, extension).

-

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion and Future Perspectives

The biosynthetic pathway of lithospermic acid B in Salvia miltiorrhiza is a well-elucidated example of the interplay between general and specialized metabolic pathways in plants. While the pathway to its immediate precursor, rosmarinic acid, is well-defined with key enzymes identified and characterized, the final dimerization step remains an area of active investigation. The identification and functional characterization of the enzyme(s) responsible for the oxidative coupling of rosmarinic acid to form lithospermic acid B will be a significant breakthrough, paving the way for more targeted metabolic engineering strategies to enhance its production. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this valuable natural product. Future efforts in synthetic biology, utilizing the known biosynthetic genes in microbial chassis, may also offer a sustainable and scalable platform for the production of lithospermic acid B.

Magnesium Lithospermate B: A Deep Dive into its Mechanism of Action in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lithospermate B (MLB) is a water-soluble, bioactive compound derived from the root of Salvia miltiorrhiza (Danshen), a herb with a long history in traditional Chinese medicine for treating cardiovascular ailments.[1][2] Emerging research has illuminated the potent antioxidative properties of MLB, positioning it as a promising therapeutic candidate for a range of pathologies underpinned by oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and age-related cellular damage.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which MLB mitigates oxidative stress, with a focus on its modulation of key signaling pathways.

Core Mechanism: A Multi-pronged Approach to Combatting Oxidative Stress

MLB's efficacy in combating oxidative stress stems from its multifaceted mechanism of action, which includes direct radical scavenging and the modulation of intricate cellular signaling networks.[1][2] This dual approach allows MLB to not only neutralize existing reactive oxygen species (ROS) but also to bolster the cell's intrinsic antioxidant defenses, thereby providing robust and sustained protection against oxidative damage.

Direct Radical Scavenging

MLB has been shown to directly scavenge free radicals, thus mitigating their damaging effects on cellular components like lipids, proteins, and DNA.[1][2] This inherent antioxidant capacity is a crucial first line of defense against oxidative insults.

Modulation of Key Signaling Pathways

Beyond its direct antioxidant effects, MLB exerts significant influence over several critical signaling pathways that regulate the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes.

MLB has been demonstrated to activate the Nrf2 pathway.[4][5][6] This activation leads to the enhanced expression of downstream targets such as heme oxygenase-1 (HO-1), which plays a pivotal role in cellular protection against oxidative damage.[6] The activation of the Nrf2 pathway by MLB is, at least in part, mediated by the PKC and PI3K/Akt signaling pathways.[4][5]

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines.[1] Oxidative stress is a potent activator of the NF-κB pathway, creating a vicious cycle of inflammation and further ROS production. MLB has been shown to suppress the activation of NF-κB.[1][2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[5][7] By inhibiting NF-κB, MLB effectively reduces the expression of pro-inflammatory mediators, thus dampening the inflammatory response associated with oxidative stress.[1][2]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including the response to oxidative stress.[2][8] This pathway comprises several key kinases, including ERK, JNK, and p38.[2] Oxidative stress can activate these MAPK pathways, leading to diverse cellular outcomes, including apoptosis and inflammation.[9] MLB has been shown to modulate the MAPK pathway by suppressing the phosphorylation of ERK, JNK, and p38 in response to oxidative stimuli.[2] This inhibitory effect on MAPK signaling contributes to MLB's anti-inflammatory and anti-apoptotic properties.[2][7]

Activator protein-1 (AP-1) is a transcription factor that is activated by the MAPK signaling pathway and plays a role in the expression of genes involved in inflammation and matrix metalloproteinases (MMPs).[2] MLB has been found to suppress the transactivation of AP-1, which contributes to its anti-inflammatory and anti-aging effects on the skin.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of MLB on markers of oxidative stress and related signaling pathways.

Table 1: In Vivo Effects of MLB on Oxidative Stress Markers in Aged Rat Skin

| Marker | Young Rats | Old Rats | Old Rats + MLB (2 mg/kg/day) | Old Rats + MLB (8 mg/kg/day) |

| ROS Generation | Baseline | Increased | Decreased | Significantly Decreased |

| ONOO- Generation | Baseline | Increased | Decreased | Significantly Decreased |

| NO Generation | Baseline | Increased | Decreased | Significantly Decreased |

Data adapted from Jung et al., 2014.[2]

Table 2: In Vitro Effects of MLB on UVB-Induced ROS Generation in Human Skin Fibroblasts

| Treatment | ROS Level (% of Control) |

| Control | 100% |

| UVB | Increased |

| UVB + MLB | Dose-dependently Decreased |

| UVB + Trolox (Positive Control) | Decreased |

Data adapted from Jung et al., 2014.[2]

Table 3: In Vivo Effects of MLB on Oxidative Stress in Cisplatin-Induced Acute Kidney Injury in Mice

| Parameter | Control | Cisplatin | Cisplatin + MLB |

| MDA Level in Kidney | Baseline | Markedly Increased | Reversed |

| SOD Level in Kidney | Baseline | Markedly Decreased | Reversed |

Data adapted from a 2022 study on cisplatin-induced AKI.[10]

Experimental Protocols

Animal Studies

-

Model for Skin Aging: Sprague-Dawley rats (5 and 20 months old) were used. MLB was orally administered at 2 or 8 mg/kg/day for 20 days. Skin tissue was then collected for analysis.[2]

-

Model for Pregnancy-Induced Hypertension: Pregnant Sprague-Dawley rats were orally given NG-nitro-L-arginine methyl ester (L-NAME) to induce hypertension. MLB was administered at 5 or 10 mg/kg for one week.[11]

-

Model for Myocardial Ischemia/Reperfusion Injury: The left anterior descending coronary artery of rats was occluded for 30 minutes followed by 3 hours of reperfusion.[12]

Cell Culture Experiments

-

Cell Line: Human skin fibroblasts were used to study the effects of MLB on UVB-induced oxidative stress.[2]

-

Treatment: Cells were pretreated with MLB before being exposed to UVB irradiation.[2]

Biochemical Assays

-

ROS Detection: Dichlorofluorescin diacetate (DCF-DA) was used as a fluorescent probe to measure intracellular ROS levels.[2]

-

Western Blotting: This technique was used to measure the protein levels of key signaling molecules such as p-ERK, p-p38, p-JNK, NF-κB p65, and HO-1.[2][6]

-

ELISA: Enzyme-linked immunosorbent assay was used to measure the levels of type I procollagen.[2]

Conclusion

Magnesium lithospermate B demonstrates a robust and multi-faceted mechanism of action against oxidative stress. Its ability to directly scavenge reactive oxygen species is complemented by its profound influence on key regulatory pathways, including the upregulation of the Nrf2-dependent antioxidant response and the suppression of pro-inflammatory NF-κB and MAPK signaling. The preclinical data strongly support the therapeutic potential of MLB in a variety of diseases where oxidative stress is a key pathological driver. Further clinical investigation is warranted to translate these promising findings into novel therapeutic strategies.

References

- 1. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]

- 2. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]

- 3. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The protective effect of magnesium lithospermate B against glucose-induced intracellular oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium lithospermate B mediates anti-inflammation targeting activator protein-1 and nuclear factor-kappa B signaling pathways in human peripheral T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]

- 9. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 10. Magnesium Lithospermate B Protects Against Cisplatin-Induced Acute Kidney Injury via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnesium Lithospermate B Downregulates the Levels of Blood Pressure, Inflammation, and Oxidative Stress in Pregnant Rats with Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant properties of magnesium lithospermate B contribute to the cardioprotection against myocardial ischemia/reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Magnesium Lithospermate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium lithospermate B (MLB), a major water-soluble active compound derived from Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential in a range of conditions, including cardiovascular, renal, and neurodegenerative diseases. Its mechanisms of action are often attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a consolidated overview of the available preliminary toxicity data for MLB. Due to a lack of comprehensive, dedicated toxicology studies on MLB, this guide also incorporates safety data from studies on Salvia miltiorrhiza extracts to offer a broader perspective on its potential safety profile. The information is intended to support researchers and drug development professionals in designing future non-clinical safety studies.

In Vivo Toxicity Data

Acute Toxicity

No definitive median lethal dose (LD50) for orally administered MLB has been established. However, research on standardized extracts of Salvia miltiorrhiza suggests a low order of acute toxicity.

| Test Substance | Animal Model | Route of Administration | Dose | Observations | Reference |

| Standardized Salvia miltiorrhiza Extract | ICR Mice (male and female) | Intragastric | Up to 2,000 mg/kg | No mortality or abnormal clinical signs observed over 14 days. No significant differences in body weight gain or gross pathological findings. | |

| Salvia miltiorrhiza | Not Specified | Injection | 40-80 g/kg | LD50 established at this high dose range, suggesting very low acute toxicity. | |

| Danshen Injection | Sprague-Dawley Rats | Intravenous | 32 g/kg (two administrations in one day) | No mortality or signs of toxicity were observed over a 14-day period. Some struggling was noted at the moment of injection. |

Sub-Acute and Sub-Chronic Toxicity

Dedicated sub-acute or sub-chronic toxicity studies on MLB are lacking. A 13-week study on Danshen injection in rats provides the most relevant data in this category.

| Test Substance | Animal Model | Route of Administration | Doses | Key Findings | Reference |

| Danshen Injection | Sprague-Dawley Rats | Intravenous | 0, 1.92, 5.76, 19.20 g/kg/day | No mortality or adverse effects. Some dose-dependent changes in hematological and biochemical parameters were noted. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 5.76 g/kg bw/day. |

Numerous efficacy studies have utilized MLB in animal models for extended periods without reporting overt toxicity, providing some indication of its tolerability at therapeutic doses.

| Animal Model | Route of Administration | Doses | Duration | Indication | Reference |

| Sprague-Dawley Rats | Oral | 2 or 8 mg/kg/day | 16 consecutive days | Aging-induced renal inflammation | |

| C57BL/6J Mice | Oral gavage | 100 mg/kg/day | 17 weeks | High-fat diet-induced muscle atrophy | |

| Sprague-Dawley Rats | Subcutaneous injection | 200 mg/kg | 8 weeks | LPS-induced bone loss |

In Vitro Cytotoxicity Data

Several in vitro studies have investigated the cytotoxicity of MLB in various cell lines, generally indicating low cytotoxicity at concentrations where pharmacological effects are observed.

| Cell Line | Assay | Concentration(s) | Incubation Time | Results | Reference |

| Hepatic Stellate Cells (HSCs) | MTT Assay | ≤100 µM | Up to 48 hours | No discernible cytotoxicity. | |

| Hepatic Stellate Cells (HSCs) | MTT Assay | 50 µM | 72 hours | Cell viability was 93.4% ± 4.1%. |

Genotoxicity and Mutagenicity

There is a significant gap in the literature regarding the genotoxic and mutagenic potential of Magnesium lithospermate B. No studies utilizing standard assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration test for MLB were identified.

Signaling Pathways Associated with MLB's Effects

Understanding the signaling pathways modulated by MLB is crucial for predicting its biological effects and potential off-target toxicities. MLB has been shown to interact with several key cellular signaling cascades, primarily related to inflammation and oxidative stress.

Anti-inflammatory Signaling

MLB exerts significant anti-inflammatory effects by inhibiting the NF-κB pathway. This is a critical pathway that regulates the expression of pro-inflammatory cytokines.

Caption: MLB inhibits the NF-κB signaling pathway.

Antioxidant Response Pathway

MLB can activate the Nrf2 pathway, a master regulator of the antioxidant response, which helps protect cells from oxidative stress.

Caption: MLB activates the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of toxicity studies. The following sections outline the methodologies for key assays mentioned in the reviewed literature.

In Vivo Acute Oral Toxicity (As per OECD Guideline 423)

This is a generalized protocol based on standard guidelines, as a specific protocol for MLB was not found.

Caption: Workflow for an acute oral toxicity study.

Protocol Details:

-

Animals: Healthy, young adult rodents (e.g., ICR mice or Sprague-Dawley rats), typically females are used first.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.

-

Dose Administration: The test substance is administered in a single dose by gavage. A vehicle control group is also included.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

In Vitro Cytotoxicity - MTT Assay

Protocol Details:

-

Cell Culture: Plate cells (e.g., Hepatic Stellate Cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of MLB (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

The available data, primarily from studies on Salvia miltiorrhiza extracts, suggest that Magnesium lithospermate B has a low potential for acute toxicity. In vitro studies also indicate low cytotoxicity at pharmacologically relevant concentrations. However, there is a clear and critical lack of comprehensive, standardized toxicity studies specifically on purified MLB.

For the progression of MLB as a potential therapeutic agent, the following studies are highly recommended:

-

Acute Oral Toxicity: A formal study following OECD guidelines to establish the LD50 and identify signs of acute toxicity.

-

Sub-acute and Chronic Toxicity: Repeated dose toxicity studies (e.g., 28-day and 90-day) in two species (one rodent, one non-rodent) to evaluate the effects on target organs, including detailed histopathology, hematology, and clinical chemistry.

-

Genotoxicity: A battery of tests including a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test, and an in vivo micronucleus test to assess mutagenic and clastogenic potential.

-

Safety Pharmacology: Studies to evaluate the effects of MLB on vital functions, including the cardiovascular, respiratory, and central nervous systems.

A thorough and systematic evaluation of the toxicological profile of Magnesium lithospermate B is imperative to ensure its safety for potential clinical applications.

solubility profile of Magnesium lithospermate B in aqueous and organic solvents

Solubility Profile of Magnesium Lithospermate B: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium lithospermate B (MLB) is a bioactive, water-soluble compound extracted from Salvia miltiorrhiza, a plant widely used in traditional medicine.[1][2] As the primary chemical component of salvianolates, MLB has demonstrated significant therapeutic potential, including antioxidative, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways.[3][5] Understanding the solubility profile of MLB is critical for its development as a therapeutic agent, impacting everything from in vitro experimental design to in vivo formulation and bioavailability. This guide provides a comprehensive overview of the known solubility of Magnesium lithospermate B in various solvents, details standard experimental protocols for solubility determination, and visualizes key logical and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy. Quantitative data for Magnesium lithospermate B has been reported in several common laboratory solvents. The following table summarizes the available data for easy comparison. Sonication is often recommended to facilitate dissolution.[3]

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 | 134.97 | [3] |

| Dimethyl Sulfoxide (DMSO) | 50 | 67.49 | [6] |

| Water (H₂O) | 19.23 | 25.95 | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (In Vivo) | 4.0 | 5.40 | [3] |

Note: Discrepancies in reported DMSO solubility may be due to differences in experimental conditions, such as the use of ultrasonic agitation or the hygroscopic nature of the solvent.[6]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental protocols. The "shake-flask" method is widely regarded as the gold standard for determining the equilibrium solubility of a compound.[7][8]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature, after a state of equilibrium has been reached.

Objective: To determine the true equilibrium solubility of Magnesium lithospermate B.

Materials:

-

Magnesium lithospermate B (solid)

-

Solvent of interest

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid Magnesium lithospermate B to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed and undissolved solid remains.[9] Grinding the sample to increase surface area may be considered, though caution is advised as it can alter the solid form.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature. The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7][8]

-

Phase Separation: After equilibration, confirm the presence of undissolved solid.[8] Separate the solid phase from the saturated solution (supernatant). This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.[7] Analyze the concentration of Magnesium lithospermate B in the diluted sample using a validated, specific, and linear analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. It is recommended that the entire procedure be performed in triplicate to ensure the reliability of the results.[7]

Caption: A standardized workflow for determining equilibrium solubility.

Visualization of a Key Signaling Pathway

Magnesium lithospermate B exerts its neuroprotective effects through various signaling pathways. One key mechanism involves the regulation of SIRT1 and its subsequent inhibition of NF-κB, a transcription factor central to inflammatory responses.[3]

Caption: MLB enhances SIRT1 expression, which inhibits NF-κB activity.

References

- 1. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium Lithospermate B | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

Navigating the Stability Landscape of Magnesium Lithospermate B: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical stability parameters of Magnesium Lithospermate B (MLB), a bioactive compound derived from Salvia miltiorrhiza. Understanding the thermal and pH stability of MLB is paramount for designing robust experiments, ensuring data integrity, and developing viable pharmaceutical formulations. While specific public data on the degradation kinetics of MLB is limited, this guide synthesizes available information on related phenolic compounds, outlines standard methodologies for stability assessment, and presents relevant signaling pathways to provide a comprehensive framework for researchers.

Physicochemical Properties and Stability Profile

Magnesium Lithospermate B is a water-soluble salt of lithospermic acid B, a caffeic acid tetramer. Its polyphenolic structure, rich in hydroxyl groups, makes it a potent antioxidant but also susceptible to degradation under certain environmental conditions. The stability of phenolic compounds is often influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.

Thermal Stability

Table 1: Hypothetical Thermal Degradation of Magnesium Lithospermate B at pH 7.4

| Temperature (°C) | Incubation Time (days) | Remaining MLB (%) | Key Degradation Products |

| 4 | 30 | >98 | Not Detected |

| 25 | 30 | ~95 | Minor peaks observed in HPLC |

| 40 | 30 | ~80 | Significant increase in degradation peaks |

| 60 | 7 | ~60 | Multiple degradation products formed |

Note: This table presents hypothetical data based on the expected behavior of similar phenolic compounds to serve as a guideline for experimental design. Actual results may vary.

pH Stability

The pH of the solution is a critical factor influencing the stability of MLB. Phenolic compounds are generally more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline conditions due to the ionization of hydroxyl groups, which increases their susceptibility to oxidation. The degradation of salvianolic acid B has been shown to be pH-dependent.

Table 2: Hypothetical pH Stability of Magnesium Lithospermate B at 25°C

| pH | Incubation Time (hours) | Remaining MLB (%) | Observations |

| 3.0 | 24 | >99 | Highly stable |

| 5.0 | 24 | ~98 | Stable |

| 7.4 (Physiological) | 24 | ~90 | Moderate degradation |

| 9.0 | 24 | ~75 | Significant degradation |

Note: This table presents hypothetical data based on the expected behavior of similar phenolic compounds to serve as a guideline for experimental design. Actual results may vary.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of MLB, a systematic approach involving forced degradation studies and analysis using a stability-indicating analytical method is essential.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways of MLB. These studies involve exposing MLB solutions to conditions more severe than those expected during storage and use.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Magnesium Lithospermate B of known concentration in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the MLB solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat the MLB solution with 0.1 M NaOH and incubate at room temperature for 2-4 hours.

-

Oxidative Degradation: Treat the MLB solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate the MLB solution at 60°C in a temperature-controlled oven for up to 7 days.

-

Photostability: Expose the MLB solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated high-performance liquid chromatography (HPLC) method is essential for separating and quantifying MLB from its degradation products.

Table 3: Example HPLC Method Parameters for MLB Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. |

| Gradient Program | A time-programmed gradient to ensure separation of all components. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways Modulated by Magnesium Lithospermate B

Magnesium Lithospermate B exerts its biological effects by modulating various signaling pathways, primarily related to inflammation and oxidative stress. Understanding these pathways is crucial for designing mechanistic studies.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. MLB has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

A Technical Guide to the Quantum Chemical Computation of Magnesium Lithospermate B: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Chemistry in Drug Discovery

Quantum mechanics (QM) provides a powerful lens for examining molecules at the electronic level, offering insights that classical molecular mechanics cannot.[4] For drug development, QM methods like Density Functional Theory (DFT) are invaluable for determining accurate molecular structures, understanding reaction mechanisms, and predicting a wide range of properties that govern a drug's efficacy and behavior.[5][6] By calculating electronic structures, researchers can understand binding affinities, electrostatic potentials, and frontier molecular orbitals (HOMO/LUMO), which are critical for predicting reactivity and interaction with biological targets.[7] This guide outlines a proposed QM workflow tailored for the structural and electronic characterization of Magnesium lithospermate B.

Proposed Computational Workflow for Magnesium Lithospermate B

A systematic computational study of MLB would involve a multi-step process, beginning with obtaining an initial 3D structure and culminating in the analysis of its electronic and spectroscopic properties. This workflow is designed to ensure the accuracy and reliability of the final results.

Detailed Methodologies

This section provides detailed protocols for the key stages of the computational workflow illustrated in Figure 1.

Initial Structure Preparation

-

2D Structure Acquisition: Obtain the 2D chemical structure of Magnesium lithospermate B from a reliable chemical database (e.g., PubChem).

-

Conversion to 3D: Use molecular editing software such as Avogadro or ChemDraw 3D to convert the 2D representation into an initial 3D structure. Perform a preliminary "clean-up" of the geometry using built-in force fields (e.g., MMFF94) to generate a reasonable starting conformation.

Geometry Optimization and Frequency Analysis

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

-

Initial Low-Level Optimization (Optional but Recommended): For a large molecule like MLB, a pre-optimization with a computationally less expensive method can be beneficial. A semi-empirical method like PM6 is suitable for this purpose.[8]

-

DFT Geometry Optimization: This is the core step for obtaining an accurate molecular structure.

-

Method: Density Functional Theory (DFT) is the method of choice, offering a good balance of accuracy and computational cost for medium to large molecules.[9] The B3LYP functional is a widely used and robust choice for organic molecules.[10]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a common starting point for geometry optimizations of organic molecules.[11] This set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing bonding accurately.

-

Solvent Effects: For biological relevance, calculations should be performed in a solvent environment. An implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), should be employed, with water as the solvent.[4]

-

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory (e.g., B3LYP/6-31G(d) with PCM). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of this calculation also provide the predicted infrared (IR) spectrum.

Calculation of Molecular Properties

Once a stable geometry is confirmed, more accurate single-point energy calculations and property analyses are performed, often using a more sophisticated level of theory.

-

High-Level Single-Point Energy Calculation:

-

Method: To obtain more accurate electronic properties, a range-separated hybrid functional like ωB97X-D or M11-L is recommended.[4] These functionals often provide better descriptions of non-covalent interactions and charge transfer.

-

Basis Set: A larger, more flexible basis set such as 6-311+G(d,p) should be used.[10] This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogen (p), which are important for describing the electron distribution of anions and systems with hydrogen bonding.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing Mulliken atomic charges. These charges offer insights into the electrostatic distribution and potential reactive sites within the molecule.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution from the perspective of an approaching reagent. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Property Simulation:

-

UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This can be compared with experimental data if available.

-

Presentation of Expected Data

The quantum chemical computations described would yield a wealth of quantitative data. The following tables illustrate how this data would be structured for clear interpretation and comparison. Note: The values presented are illustrative and do not represent actual calculated data for MLB.

Table 1: Optimized Geometric Parameters (Illustrative)

This table would present key bond lengths and angles of the optimized MLB structure.

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

| Carbonyl Bond | C=O | 1.22 | - |

| Phenolic C-O | Ar-OH | 1.36 | - |

| C-O-C Angle | C-O-C | - | 118.5 |

| Mg-O Coord. | Mg-O(carboxylate) | 2.05 | - |

| O-Mg-O Angle | O-Mg-O | - | 89.5 |

Table 2: Calculated Electronic Properties (Illustrative)

This table summarizes the key electronic descriptors for MLB in both the gas phase and in a simulated aqueous environment.

| Property | Gas Phase | Water (PCM) |

| Total Energy (Hartree) | -2540.123 | -2540.250 |

| HOMO Energy (eV) | -6.21 | -6.35 |

| LUMO Energy (eV) | -1.89 | -2.05 |

| HOMO-LUMO Gap (eV) | 4.32 | 4.30 |

| Dipole Moment (Debye) | 8.54 | 11.21 |

Table 3: Mulliken Atomic Charges on Key Atoms (Illustrative)

This table would show the calculated partial charges on atoms that are likely to be involved in intermolecular interactions.

| Atom | Atomic Charge (e) |

| Mg | +1.75 |

| O (Carboxylate) | -0.82 |

| O (Phenolic) | -0.65 |

| H (Phenolic) | +0.45 |

Visualization of Logical Relationships

Visualizing the relationships between different calculated properties can aid in understanding the structure-activity relationship of MLB.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the quantum chemical computation of Magnesium lithospermate B. By following the proposed workflow—from careful geometry optimization using DFT to the calculation of a suite of electronic and spectroscopic properties—researchers can generate a robust and detailed in-silico model of MLB. The resulting data on its structure, reactivity, and electronic landscape will be invaluable for understanding its pharmacological activity, interpreting experimental results, and guiding the future design of novel therapeutics based on this important natural product scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. QM-CSA: A Novel Quantum Mechanics-Based Protocol for Evaluation of the Carcinogen-Scavenging Activity of Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Graph neural networks for predicting metal–ligand coordination of transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.sciepub.com [pubs.sciepub.com]